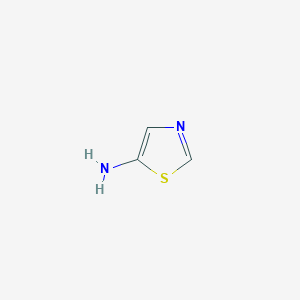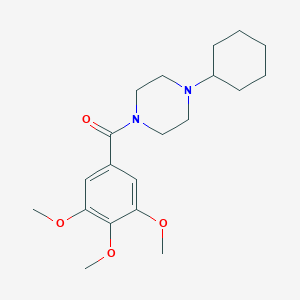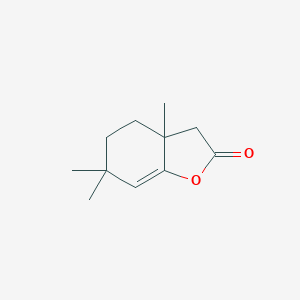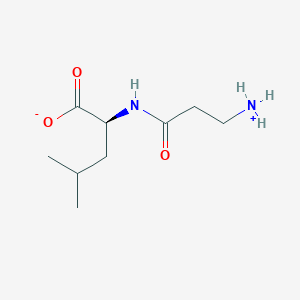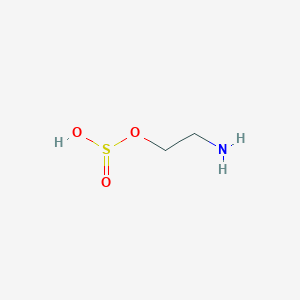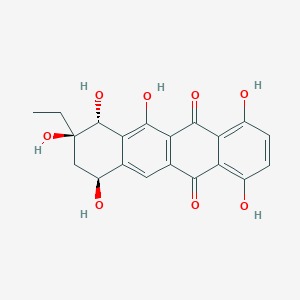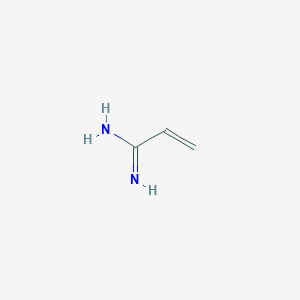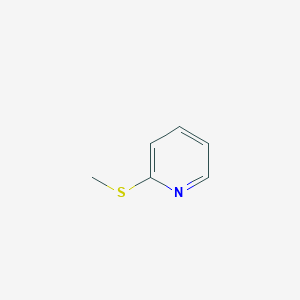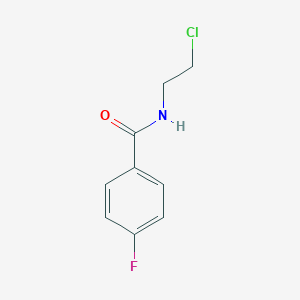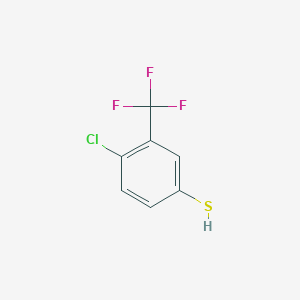![molecular formula C18H13N3O2 B099149 N-(5-イミノベンゾ[a]フェノキサジン-9-イル)アセトアミド;塩酸塩 CAS No. 15391-59-0](/img/structure/B99149.png)
N-(5-イミノベンゾ[a]フェノキサジン-9-イル)アセトアミド;塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide;hydrochloride is a compound that belongs to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . This compound, in particular, has shown potential in various scientific research fields due to its unique chemical structure and properties.
科学的研究の応用
N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide;hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other phenoxazine derivatives, which are important in various chemical reactions and processes.
作用機序
Target of Action
The primary targets of N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide hydrochloride are yeast cells , specifically Saccharomyces cerevisiae . This compound has been found to have high antifungal activity .
Mode of Action
N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide hydrochloride interacts with its targets by inhibiting their growth . The compound’s antifungal activity is attributed to its ability to disrupt the normal functions of the yeast cells .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of yeast cells, leading to their inhibited growth .
Pharmacokinetics
The compound’s antifungal activity suggests that it is able to reach its target cells and exert its effects .
Result of Action
The result of the action of N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide hydrochloride is the inhibition of yeast cell growth . The compound also has the potential to be used as a fluorescent probe , as it has been found to stain yeast cells with preferential accumulation at the vacuolar membrane and/or the perinuclear membrane of the endoplasmatic reticulum .
Action Environment
The action of N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide hydrochloride can be influenced by environmental factors such as the pH of the solution it is in . The compound’s photophysics (absorption and fluorescence emission) were studied in absolute ethanol, water, and other aqueous solutions of different pH values, which are relevant for its potential biological applications .
生化学分析
Biochemical Properties
N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide hydrochloride has been found to interact with various biomolecules, including enzymes and proteins . The nature of these interactions is complex and can involve both covalent and non-covalent bonds .
Cellular Effects
The compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide hydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide hydrochloride can change in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide hydrochloride vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide hydrochloride is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
The compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide hydrochloride and its effects on activity or function have been studied . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
The synthesis of N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide;hydrochloride involves several steps. One common method includes the reaction of 5-aminobenzo[a]phenoxazin-9-ylidene with acetic anhydride under specific conditions to form the acetamide derivative . The hydrochloride salt is then obtained by treating the acetamide derivative with hydrochloric acid. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time .
化学反応の分析
N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
類似化合物との比較
N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide;hydrochloride can be compared with other phenoxazine derivatives, such as:
N-(5-amino-9H-benzo[a]phenoxazin-9-ylidene)propan-1-aminium chlorides: These compounds also exhibit antifungal activity and are used as fluorescent probes.
Actinomycin D: A well-known phenoxazine derivative with strong antitumor properties.
Nile Blue derivatives: These compounds are used for their high antifungal activity and cell labeling capacity.
The uniqueness of N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide;hydrochloride lies in its specific chemical structure, which imparts distinct photophysical and biological properties, making it valuable in various research and industrial applications.
特性
CAS番号 |
15391-59-0 |
|---|---|
分子式 |
C18H13N3O2 |
分子量 |
303.3 g/mol |
IUPAC名 |
N-(5-aminobenzo[a]phenoxazin-9-ylidene)acetamide |
InChI |
InChI=1S/C18H13N3O2/c1-10(22)20-11-6-7-15-16(8-11)23-17-9-14(19)12-4-2-3-5-13(12)18(17)21-15/h2-9H,19H2,1H3 |
InChIキー |
VPKBNFVPXKODST-UHFFFAOYSA-N |
SMILES |
CC(=O)N=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=C1.Cl |
正規SMILES |
CC(=O)N=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=C1 |
同義語 |
DARROW RED CERTIFIED |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3S,9R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-Dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B99066.png)
